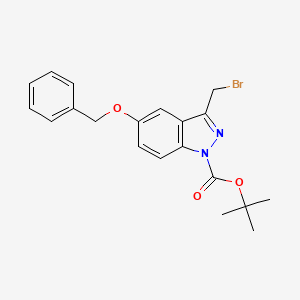

1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester

Description

Structural Overview and Nomenclature

1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester (CAS: 944904-81-8) is a heterocyclic organic compound featuring a bicyclic indazole core modified with three distinct functional groups. The molecular formula C₂₀H₂₁BrN₂O₃ and molecular weight of 417.30 g/mol reflect its complex architecture.

The IUPAC name systematically describes its structure:

- 1H-Indazole : The parent aromatic system comprising fused benzene and pyrazole rings.

- 1-Carboxylic acid : A carboxyl group at position 1, esterified to a tert-butyl group (1,1-dimethylethyl).

- 3-(Bromomethyl) : A bromine-substituted methyl group at position 3.

- 5-(Phenylmethoxy) : A benzyl ether moiety at position 5.

Historical Context of Indazole Derivatives in Organic Chemistry

Indazole derivatives have garnered attention since the late 20th century due to their pharmacological potential. For example:

- Aurora kinase inhibitors : 3-Aminoindazole derivatives (e.g., compound 123 ) demonstrated sub-nanomolar activity against cancer targets.

- Antimicrobial agents : 2,3-Diphenyl-2H-indazoles exhibited antifungal properties through ergosterol biosynthesis inhibition.

The target compound’s design builds on these advancements, leveraging bromine and benzyl ether groups to tailor reactivity and bioavailability. Early synthetic routes for analogous indazoles involved Cadogan cyclization or palladium-catalyzed cross-coupling, but modern approaches utilize copper-mediated C–N bond formation for higher yields.

Significance of Functional Group Arrangement in Target Compound

The spatial arrangement of functional groups governs the compound’s chemical behavior:

- Bromomethyl Group (C-3) : Serves as a versatile handle for further derivatization. For instance, nucleophilic displacement with amines or thiols can generate secondary amines or sulfides, respectively.

- Phenylmethoxy Group (C-5) : Introduces steric hindrance, potentially shielding the indazole core from metabolic degradation. Its electron-donating nature also modulates aromatic electrophilic substitution patterns.

- tert-Butyl Ester (C-1) : Stabilizes the carboxylic acid during synthetic steps while enhancing solubility in nonpolar solvents. Post-synthesis hydrolysis yields the free acid for salt formation or conjugation.

The synergy between these groups enables applications in:

Properties

Molecular Formula |

C20H21BrN2O3 |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)-5-phenylmethoxyindazole-1-carboxylate |

InChI |

InChI=1S/C20H21BrN2O3/c1-20(2,3)26-19(24)23-18-10-9-15(11-16(18)17(12-21)22-23)25-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |

InChI Key |

XCUILBNQOWFSGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromomethylation of 1H-indazole-1-carboxylic acid followed by esterification with 1,1-dimethylethyl alcohol. The reaction conditions often require the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromomethylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Structural Features and Functional Groups

The compound 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester has the molecular formula C₁₆H₁₈BrN₃O₃ and a molecular weight of 372.24 g/mol . Its structure includes:

-

Indazole core : A fused benzene and pyrazole ring system.

-

Bromomethyl group at position 3: Prone to nucleophilic substitution.

-

Phenylmethoxy group at position 5: A benzyl ether substituent.

-

tert-Butyl ester at the carboxylic acid: Stable under mild conditions but cleavable under acidic hydrolysis.

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis to yield the free carboxylic acid. This reaction is typically performed under acidic conditions (e.g., trifluoroacetic acid, TFA) due to the stability of the tert-butyl group .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic hydrolysis | TFA, water, heat | Carboxylic acid derivative |

Bromomethyl Group Substitution

The bromomethyl group (CH₂Br) is reactive toward nucleophilic substitution. Potential transformations include:

-

Grignard reagents : Substitution with organometallics (e.g., RMgX) to form alkylated derivatives.

-

Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki) with boronic acids to form biaryl compounds .

Example:

Phenylmethoxy Group Modification

The benzyl ether group (OCH₂C₆H₅) may undergo demethylation under strong acidic conditions, though this is less common. Alternatively, it could participate in ether cleavage or oxidation reactions under specific catalytic conditions.

Cross-Coupling Reactions

The bromine atom on the indazole ring enables Pd-catalyzed cross-coupling reactions. For example:

-

Suzuki coupling : Formation of biaryl derivatives with boronic acids .

-

Heck reaction : Alkenylation using alkenyl halides.

| Reaction Type | Catalyst | Reagents | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Boronic acid, base | Biaryl-indazole derivative |

Amide/Hydroxamate Formation

Following hydrolysis to the carboxylic acid, the compound can react with amines or hydroxylamine to form amides or hydroxamates, respectively. These derivatives are often explored for biological activity .

Mechanistic Insights

The bromine and phenylmethoxy groups enhance reactivity and selectivity. For example, bromine facilitates cross-coupling, while the tert-butyl ester stabilizes the carboxylic acid during synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have shown that derivatives of indazole compounds exhibit significant antitumor activity. For instance, a series of indazole derivatives were synthesized and evaluated for their antitumor properties. The results indicated that certain modifications to the indazole structure could enhance its effectiveness against cancer cells, suggesting that 1H-Indazole-1-carboxylic acid derivatives may serve as promising candidates for anticancer drug development .

Cannabinoid Receptor Activity

The compound has also been explored for its potential as a cannabinoid receptor agonist. Research indicates that indazole derivatives can bind to CB1 receptors, which are implicated in various physiological processes including pain modulation and appetite control. This suggests potential therapeutic applications in treating conditions mediated by these receptors .

Synthesis of Drug Intermediates

Moreover, the synthesis of 1H-Indazole-1-carboxylic acid derivatives is crucial for producing intermediates used in pharmaceuticals. For example, the synthesis of 1-methylindazole-3-carboxylic acid has been linked to the production of Granisetron, an antiemetic drug. This highlights the importance of indazole derivatives in pharmaceutical manufacturing .

Material Science Applications

Polymer Chemistry

Indazole compounds have been investigated for their role in polymer chemistry. The incorporation of indazole moieties into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials. Research into the synthesis of polymers containing indazole units is ongoing, with promising results indicating improved material characteristics .

Agricultural Chemistry Applications

Pesticide Development

The unique chemical structure of indazoles allows for modifications that can lead to the development of new pesticides. Compounds with indazole frameworks have shown efficacy against various pests and pathogens in preliminary studies. This application could be particularly beneficial in creating more effective and environmentally friendly agricultural chemicals .

Case Studies

Mechanism of Action

The mechanism of action of 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylmethoxy group may enhance the compound’s binding affinity to certain receptors, modulating their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with structurally related analogs:

*Calculated molecular formula based on structural analysis.

Key Observations:

- Halogen Substituents: The target compound’s bromomethyl group offers higher reactivity in nucleophilic substitutions compared to the fluorine and iodine in the 4-fluoro-3-iodo analog . Bromine’s intermediate electronegativity and leaving-group ability balance reactivity and stability.

- Heterocyclic Core: Indazole (target) vs. Indazoles often exhibit enhanced metabolic stability compared to indoles .

- Molecular Weight: The target compound’s higher molecular weight (467.34 vs. 337.42 for the indole derivative) reflects the bromine atom and expanded substituents, impacting solubility and pharmacokinetics.

Research Findings and Challenges

- Stability: The tert-butyl ester in all compounds improves shelf life but requires acidic conditions (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive functionalities .

- Synthetic Challenges: Bromine’s reactivity necessitates anhydrous conditions to avoid premature hydrolysis or elimination. The indole derivative’s synthesis may face regioselectivity issues during alkylation .

- Comparative Bioactivity: Preliminary docking studies suggest that indazole derivatives exhibit stronger binding to ATP pockets in kinases compared to indole analogs, though experimental validation is pending .

Biological Activity

1H-Indazole-1-carboxylic acid derivatives, particularly those with additional functional groups such as bromomethyl and phenylmethoxy, have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological effects of the compound 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester , focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of indazole derivatives typically involves nucleophilic substitution reactions. For the compound , various halo esters were reacted with indazole under alkaline conditions to yield a mixture of N-1 and N-2 isomers. The regioselectivity of these reactions is influenced by factors such as solvent choice and steric effects. The resulting compounds were characterized using techniques like IR spectroscopy and NMR spectroscopy, confirming their structures through detailed spectral analysis .

Antifertility Effects

Research has highlighted the antifertility potential of indazole carboxylic acid derivatives. A notable study investigated a related compound, gamendazole, which demonstrated significant inhibition of spermatogenesis in animal models. In male rats treated with gamendazole, a single oral dose resulted in a 100% infertility rate within three weeks. The fertility returned after a period of time, indicating that these compounds may serve as non-hormonal male contraceptives .

Antimicrobial Properties

Indazole derivatives have also been evaluated for their antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Enzymatic Stability

The metabolic stability of indazole esters is crucial for their efficacy as therapeutic agents. Studies indicate that the ester group in these compounds can be hydrolyzed by carboxylesterases present in liver microsomes. However, certain structural modifications can enhance stability against hydrolytic degradation, suggesting a pathway for optimizing drug design .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.